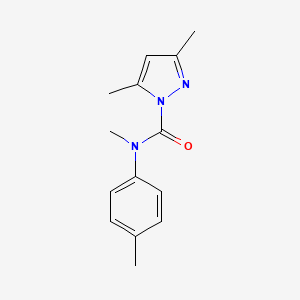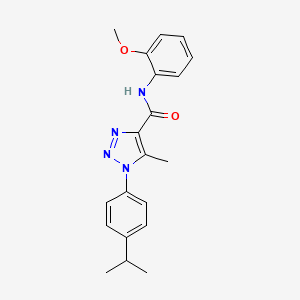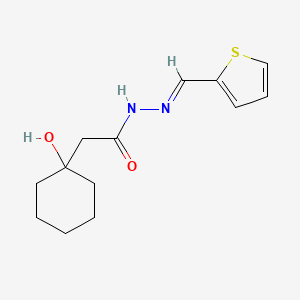![molecular formula C19H20ClN3O B5534864 N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5534864.png)
N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea typically involves reactions of chlorophenyl and indolyl derivatives with urea or urea-like functionalities. For example, the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid illustrates a method that could be adapted for the target compound, highlighting the role of chlorophenyl groups and urea functionalities in the synthesis process (Xue Si-jia, 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives, including those with chlorophenyl and indolyl groups, is characterized by the presence of hydrogen bonding, cis-trans isomerism, and potential for crystalline formation. Studies on related compounds, such as N-p-Bromophenyl-N′-(2-chlorobenzoyl)urea, demonstrate the significance of the arrangement of substituents around the urea linkage and the impact on the compound's overall structure and stability (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Compounds containing urea linkages, chlorophenyl, and indolyl groups can undergo a variety of chemical reactions, including lithiation, acylation, and chlorination. These reactions are influenced by the compound's functional groups and molecular structure. For instance, the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of the nitrogen and adjacent positions, leading to the formation of substituted products (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular geometry and the nature of their functional groups. While specific data on N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea is not available, related research on the crystal structure and physical characteristics of analog compounds provides insights into the expected behaviors and properties (Shengjiao Yan et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N-(4-chlorophenyl)-N'-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea, can be inferred from studies on similar urea derivatives. These properties are influenced by the electron-donating and withdrawing effects of the substituents, as well as the compound's ability to form hydrogen bonds and interact with other molecules. Research on the reactivity and synthesis of related urea compounds provides valuable information on potential chemical behaviors and interactions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKFJVCWRAFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5534781.png)
![7-fluoro-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-2-methylquinoline](/img/structure/B5534790.png)
![6-methoxy-N,3-dimethyl-N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5534796.png)

![2-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyrimidine-5-carboxamide](/img/structure/B5534813.png)
![2-{[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534828.png)

![3-(2-chlorophenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5534850.png)
![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5534856.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5534887.png)
![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5534897.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)